molecular formula C11H9Cl3N2O2S B4549915 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4549915
M. Wt: 339.6 g/mol
InChI Key: ZXJLWGYJGSUXDW-UHFFFAOYSA-N
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Description

4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H9Cl3N2O2S and its molecular weight is 339.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.945032 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

Research has investigated the chemical structure and properties of compounds related to 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. For example, the study of ethyl 5-amino-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylate dimethyl sulfoxide hemisolvate highlighted its structural characteristics and the formation of intra- and intermolecular hydrogen bonds, contributing to its crystal packing and potential chemical applications (Bassam Abu Thaher et al., 2012).

Synthetic Applications

The compound and its derivatives have been utilized in synthetic chemistry, serving as precursors or intermediates for the synthesis of complex molecules. For instance, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, related in structure, have been used as precursors to heterocyclic o-quinodimethanes, showcasing the versatility of pyrazole-based compounds in synthetic routes (Lynne M. Chaloner et al., 1992).

Photodelivery and Binding Studies

Some derivatives of this compound have been studied for their nitric oxide binding and photodelivery capabilities. This research is significant for developing novel therapeutic agents and understanding molecular interactions with nitric oxide (M. Ortiz et al., 2008).

Antimicrobial and Antitumor Evaluation

Compounds structurally related to this compound have been evaluated for their antimicrobial and antitumor activities. These studies aim to identify new therapeutic agents with potential applications in treating various diseases. For example, the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated significant activity, highlighting the therapeutic potential of these compounds (Amani M. R. Alsaedi et al., 2019).

Properties

IUPAC Name

4-chloro-1-(2,5-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O2S/c1-6-11(14)7(2)16(15-6)19(17,18)10-5-8(12)3-4-9(10)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLWGYJGSUXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.